Inauzhin

Catalog No.
S548213
CAS No.
309271-94-1
M.F
C25H19N5OS2
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inauzhin

CAS Number

309271-94-1

Product Name

Inauzhin

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one

Molecular Formula

C25H19N5OS2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

10-(2-(5H-(1,2,4)triazino(5,6-b)indol-3-ylthio)butanoyl)-10H-phenothiazine, inauhzin

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

The exact mass of the compound Inauhzin is 469.1031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inauzhin (CAS: 309271-94-1) is a highly potent, small-molecule dual inhibitor of SIRT1 and inosine monophosphate dehydrogenase 2 (IMPDH2). Unlike traditional genotoxic chemotherapeutics that activate the p53 tumor suppressor pathway via DNA damage, Inauzhin functions as a strictly non-genotoxic p53 activator. It achieves this by suppressing SIRT1 deacetylase activity and simultaneously inhibiting IMPDH2, which depletes cellular guanine nucleotide (GTP) pools and induces ribosomal stress. This dual-targeting mechanism makes Inauzhin a highly specialized and essential procurement choice for oncology and metabolic research, particularly in high-fidelity assays requiring the preservation of genomic integrity while robustly activating the RPL11/RPL5-MDM2-p53 axis [1].

Substituting Inauzhin with generic SIRT1 inhibitors (such as Sirtinol) or direct MDM2 antagonists (such as Nutlin-3) fundamentally alters the experimental mechanism and compromises assay reproducibility. First-generation SIRT inhibitors like Sirtinol suffer from poor potency, requiring significantly higher concentrations that introduce solvent (DMSO) toxicity and off-target phenotypic artifacts[1]. Furthermore, direct MDM2 inhibitors fail to replicate Inauzhin's secondary mechanism—IMPDH2 inhibition—which is absolutely required to trigger the ribosomal stress pathway via GTP depletion[2]. Conversely, substituting Inauzhin with traditional p53 activators like doxorubicin introduces DNA strand breaks, confounding transcriptomic or senescence assays that require a strictly non-genotoxic activation route. Procurement of Inauzhin is therefore non-negotiable for researchers specifically targeting the upstream metabolic and epigenetic regulation of p53 without inducing genomic instability[2].

Superior SIRT1 Inhibition Potency and Handling vs. First-Generation Sirtinol

Inauzhin demonstrates exceptionally high affinity for SIRT1 compared to earlier-generation inhibitors. While Sirtinol requires high micromolar concentrations to achieve half-maximal inhibition, Inauzhin operates efficiently in the low micromolar range. This >60-fold improvement in potency directly impacts laboratory handling and reproducibility, allowing for cleaner cellular assays with significantly reduced solvent (DMSO) volumes, thereby eliminating DMSO-induced phenotypic artifacts [REFS-1, REFS-2].

Evidence DimensionSIRT1 IC50
Target Compound DataInauzhin (0.7–2.0 μM)
Comparator Or BaselineSirtinol (131 μM)
Quantified Difference>60-fold higher potency for Inauzhin
ConditionsCell-free enzymatic assay / Cell culture handling

Enables robust SIRT1 suppression at low concentrations, minimizing off-target toxicity and solvent artifacts in sensitive cellular assays.

Unique Induction of Ribosomal Stress via Cellular GTP Depletion

Beyond SIRT1 inhibition, Inauzhin uniquely targets IMPDH2, the rate-limiting enzyme in de novo guanine nucleotide biosynthesis. Treatment with Inauzhin drastically reduces intracellular GTP levels, a metabolic shift that directly triggers ribosomal stress and subsequent p53 activation. Standard SIRT1 inhibitors do not possess this dual functionality, making Inauzhin an indispensable, highly specific reagent for mapping the metabolic regulation of the RPL11/RPL5-MDM2 pathway without off-target metabolic disruption [1].

Evidence DimensionIntracellular GTP levels
Target Compound DataInauzhin treatment (reduces GTP 6.3-fold in H460 cells; 3.7-fold in HCT116 cells)
Comparator Or BaselineUntreated baseline / Non-IMPDH2 targeting agents
Quantified Difference3.7 to 6.3-fold reduction in cellular GTP
ConditionsHPLC analysis of H460 and HCT116 cancer cell lines

Provides a quantifiable metabolic trigger (GTP depletion) for researchers studying ribosomal stress-induced p53 activation.

Formulation Compatibility and Synergistic Efficacy with MDM2 Inhibitors

Because Inauzhin acts upstream by inhibiting SIRT1 and IMPDH2, it exhibits excellent combination compatibility with direct MDM2 inhibitors like Nutlin-3. When formulated in combination, Inauzhin and Nutlin-3 demonstrate a profound synergistic effect on p53 activation and tumor growth suppression at doses where either compound alone shows minimal efficacy. This workflow compatibility validates Inauzhin as a critical precursor or combination agent in the development of multi-targeted p53 restoration therapies [1].

Evidence DimensionTumor growth suppression and apoptosis induction
Target Compound DataInauzhin + Nutlin-3 combination
Comparator Or BaselineNutlin-3 alone or Inauzhin alone
Quantified DifferenceSynergistic efficacy at sub-lethal individual doses
ConditionsHuman colon and lung cancer cell lines / Xenograft tumor models

Justifies the procurement of Inauzhin for combination screening panels aimed at overcoming resistance to single-agent MDM2 inhibitors.

Non-Genotoxic p53 Activation Profile for High-Reproducibility Assays

Traditional p53 activators, such as cisplatin or doxorubicin, rely on inducing severe DNA damage, which introduces significant noise into transcriptomic data. Inauzhin provides a highly differentiated procurement value by activating p53 without causing genotoxic stress. By relying entirely on epigenetic (SIRT1) and metabolic (IMPDH2) modulation, Inauzhin allows researchers to maintain high assay reproducibility and isolate p53-dependent responses without the confounding variables of widespread genomic instability [1].

Evidence DimensionMechanism of p53 activation
Target Compound DataInauzhin (No DNA damage / targets SIRT1 and IMPDH2)
Comparator Or BaselineCisplatin / Doxorubicin (DNA damage-dependent)
Quantified DifferenceComplete absence of genotoxicity while maintaining p53 activation
Conditionsp53 wild-type human cancer cell models

Critical for senescence and apoptosis models where preserving genomic integrity is required to accurately map p53-specific pathways.

Non-Genotoxic p53 Pathway Modeling

Because Inauzhin activates p53 without inducing DNA strand breaks, it is the preferred reagent for studying p53-dependent transcription, senescence, and apoptosis in wild-type p53 cell lines (e.g., H460, HCT116). It allows researchers to bypass the confounding effects of genomic instability inherent to traditional chemotherapeutics, ensuring high-fidelity transcriptomic data[1].

Metabolic Reprogramming and Ribosomal Stress Assays

Utilizing its unique secondary mechanism as an IMPDH2 inhibitor, Inauzhin is ideal for assays measuring intracellular GTP depletion and subsequent ribosomal stress. It serves as a benchmark compound for triggering the RPL11/RPL5-MDM2 interaction via metabolic starvation, a feature absent in generic SIRT1 inhibitors [1].

Synergistic MDM2-Targeted Drug Development

Inauzhin is highly valuable in combination screening panels, particularly alongside MDM2 inhibitors like Nutlin-3. Its upstream modulation of p53 acetylation and stability makes it an essential tool for evaluating synergistic anti-cancer efficacy in xenograft models and designing multi-targeted therapies to overcome single-agent resistance [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

469.10310259 Da

Monoisotopic Mass

469.10310259 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023
1: Zhang Y, Zhang Q, Zeng SX, Hao Q, Lu H. Inauhzin sensitizes p53-dependent cytotoxicity and tumor suppression of chemotherapeutic agents. Neoplasia. 2013 May;15(5):523-34. PubMed PMID: 23633924; PubMed Central PMCID: PMC3638355.
2: Liao JM, Zeng SX, Zhou X, Lu H. Global effect of inauhzin on human p53-responsive transcriptome. PLoS One. 2012;7(12):e52172. doi: 10.1371/journal.pone.0052172. Epub 2012 Dec 21. PubMed PMID: 23284922; PubMed Central PMCID: PMC3528779.
3: Zhang Q, Ding D, Zeng SX, Ye QZ, Lu H. Structure and activity analysis of Inauhzin analogs as novel antitumor compounds that induce p53 and inhibit cell growth. PLoS One. 2012;7(10):e46294. doi: 10.1371/journal.pone.0046294. Epub 2012 Oct 24. PubMed PMID: 23115626; PubMed Central PMCID: PMC3480348.
4: Zhang Y, Zhang Q, Zeng SX, Zhang Y, Mayo LD, Lu H. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth. Cancer Biol Ther. 2012 Aug;13(10):915-24. doi: 10.4161/cbt.20844. Epub 2012 Aug 1. PubMed PMID: 22785205; PubMed Central PMCID: PMC3414413.
5: Zhang Q, Zeng SX, Zhang Y, Zhang Y, Ding D, Ye Q, Meroueh SO, Lu H. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53. EMBO Mol Med. 2012 Apr;4(4):298-312. doi: 10.1002/emmm.201100211. Epub 2012 Feb 13. PubMed PMID: 22331558; PubMed Central PMCID: PMC3376857.

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